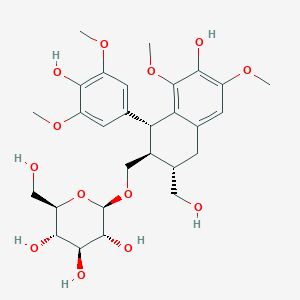

(-)-Lyoniresinol-9'-O-glucosid

Übersicht

Beschreibung

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Cordiera sessilis, Betula pendula, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Hochwertige Produktion aus Leinsamenspelzen

Diese Verbindung wurde bei der hochproduktiven Herstellung von Secoisolariciresinoldiglucosid (SDG) aus Leinsamenspelzen eingesetzt . Der Extraktionsprozess beinhaltet die Verwendung von alkoholischem Ammoniakhydroxid, um SDG direkt in einer Eintopf-Reaktion aus Leinsamenspelzen zu hydrolysieren und zu extrahieren .

Pharmakologische Aktivitäten

Die Verbindung wurde mit verschiedenen pharmakologischen Aktivitäten in Verbindung gebracht. Dazu gehören Antikrebs-, Antioxidations-, Antidiabetika- und cholesterinsenkende Wirkungen . Es wurde auch mit der Vorbeugung von postmenopausalen Osteoporose, dem Schutz von Myokardzellen vor Apoptose und der Hemmung des Wachstums von Melanom-, Darmkrebs- und Brusttumorzellen in Verbindung gebracht .

Isolierung aus Viola Tianshanica Maxim

Die Verbindung wurde aus der ganzen Pflanze von Viola tianshanica Maxim isoliert . Dies ist der erste Bericht über die Isolierung eines Lignangerüsts aus der Gattung Viola .

Nicht-Zytotoxizität

Die Verbindung zeigte keine signifikante Zytotoxizität gegenüber menschlichen Magenkrebs-Ags-Zellen oder HepG2-Leberkrebszellen .

Verwendung in der traditionellen Medizin

Die Verbindung wurde in der traditionellen uigurischen Medizin als fiebersenkendes und entgiftendes Mittel zur Behandlung von Fieber, Kopfschmerzen, Rachenentzündungen und akuten eitrigen Infektionen wie Furunkeln, Furunkeln und Karbunkeln verwendet .

Entzündungshemmende, antibakterielle und antioxidative Aktivitäten

Moderne pharmakologische Studien haben gezeigt, dass die Extrakte von V. tianshanica, die diese Verbindung enthalten, entzündungshemmende, antibakterielle und antioxidative Aktivitäten haben .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQRNPDHSJDAGV-UGJKOEBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

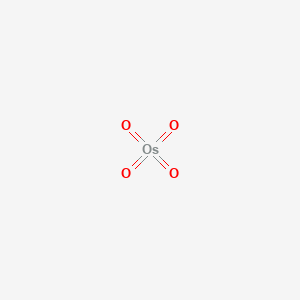

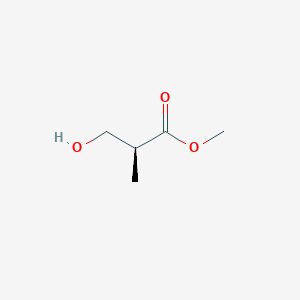

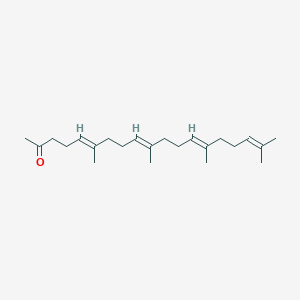

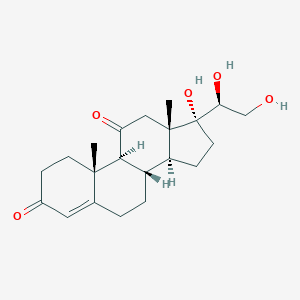

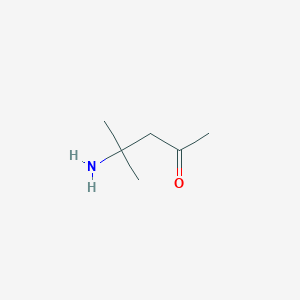

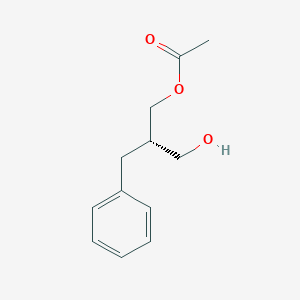

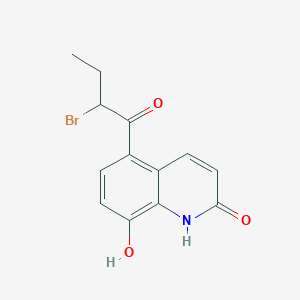

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

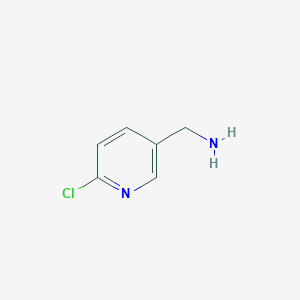

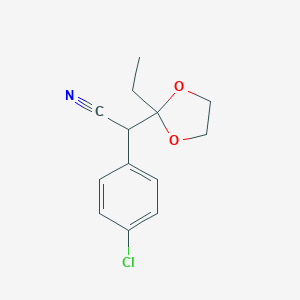

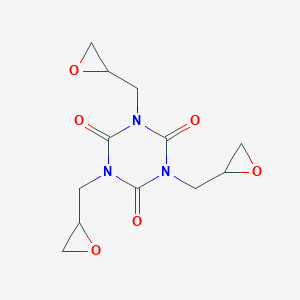

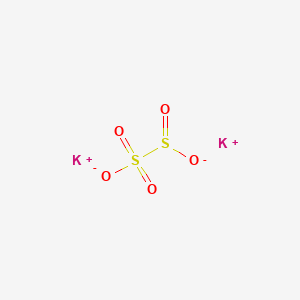

Feasible Synthetic Routes

Q1: What is the significance of identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract?

A1: Identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract [] is significant for several reasons. First, it helps establish standardized specifications for this food additive, ensuring consistent quality and safety. Second, it paves the way for further research into the potential health benefits and applications of this compound.

Q2: The research mentions that Betulinic acid, tachioside, and 1,2-dilinolenin showed significant melanin synthesis inhibition. What are the potential applications of this finding?

A2: The discovery that Betulinic acid, tachioside, and 1,2-dilinolenin can inhibit melanin synthesis [] has promising implications for developing cosmetic and therapeutic agents for hyperpigmentation disorders. Further research can explore their efficacy, safety, and mechanisms of action for potential use in skin-lightening products or treatments for conditions like melasma.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)